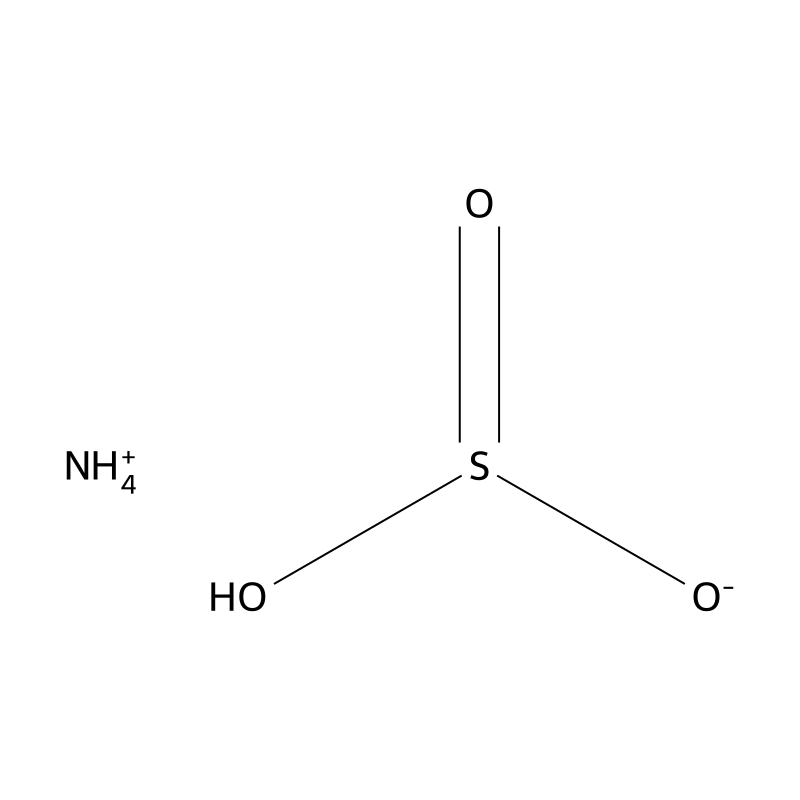Ammonium bisulfite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
In water: 71.8 g/100 ml @ 0 deg
Solubility in water, g/100ml at 10 °C: 267
Synonyms
Canonical SMILES
DNA Methylation Analysis
Ammonium bisulfite plays a crucial role in studying DNA methylation, a critical epigenetic modification in various biological processes. It converts unmethylated cytosine (C) to uracil (U) within DNA, allowing researchers to distinguish between methylated and unmethylated regions. This information is crucial for understanding gene expression regulation, development, and disease processes.
Optimizing Bisulfite Conversion Efficiency
Recent research explores optimizing the bisulfite conversion process for speed and efficiency. Studies have shown that higher concentrations of ammonium bisulfite (up to 10 M) can significantly accelerate the deamination reaction, leading to faster and more complete conversion of cytosine to uracil.
Ammonium bisulfite is an inorganic compound with the chemical formula NH₄HSO₃. It is formed through the reaction of ammonia and sulfurous acid, resulting in a colorless to pale yellow solid that emits a pungent, sulfurous odor. This compound exists as a salt-like structure comprising ammonium cations (NH₄⁺) and bisulfite anions (HSO₃⁻) . Ammonium bisulfite is known for its properties as a potent oxygen scavenger, reducing agent, and preservative, making it valuable across various industrial applications.
Ammonium bisulfite is a corrosive and irritant compound. Contact with skin or eyes can cause irritation and burns. Inhalation of dust or mist can irritate the respiratory tract.
- Acute Toxicity:
- Oral LD₅₀ (rat): Not available
- Dermal LD₅₀ (rabbit): Not available
- Inhalation LC₅₀ (rat): 2,520 ppm/1 hour (sulfur dioxide evolved)
- Personal Protective Equipment (PPE): When handling ammonium bisulfite, it is crucial to wear appropriate PPE, including gloves, safety glasses, and respiratory protection if necessary.
- Oxidation: It can oxidize to ammonium bisulfate when exposed to oxygen:This reaction is significant in processes where ammonium bisulfite serves as a reducing agent .
- Reaction with Ammonia: When excess ammonia is added, it can form ammonium sulfite:This demonstrates its versatility in producing related compounds .
- Decomposition: Upon heating, ammonium bisulfite decomposes, releasing sulfur dioxide gas:This property is crucial for its handling and storage considerations .
There are several methods for synthesizing ammonium bisulfite:
- Absorption Process: This common method involves bubbling sulfur dioxide gas through an aqueous ammonia solution. The reaction produces ammonium bisulfite directly:
- Reaction:
- Reaction:
- Reaction with Ammonium Sulfite: Ammonium bisulfite can also be produced by reacting ammonia with ammonium sulfite under controlled conditions .
- Thermal Decomposition: Heating ammonium sulfite can yield ammonium bisulfite along with water. This method requires high temperatures and is energy-intensive .
Ammonium bisulfite has diverse applications across various industries:
- Water Treatment: It is widely used as an oxygen scavenger to prevent corrosion in water systems by removing dissolved oxygen .
- Food Industry: Employed as a preservative and antioxidant, particularly in the production of dried fruits and wines .
- Chemical Manufacturing: Acts as a reducing agent in organic synthesis and other chemical processes.
- Oil and Gas Industry: Utilized in drilling fluids to mitigate corrosion by removing entrapped oxygen during seawater injection operations .
Ammonium bisulfite reacts violently with strong oxidizing agents, which can lead to hazardous situations if not handled properly. Its interactions may generate heat and potentially flammable products, necessitating strict safety protocols during its use . Studies indicate that its reactivity varies significantly based on environmental conditions such as temperature and pH levels.
Ammonium bisulfite shares similarities with several related compounds, each having unique characteristics:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Ammonium sulfite | (NH₄)₂SO₃ | More stable than ammonium bisulfite; used in food preservation. |
| Sodium bisulfite | NaHSO₃ | Commonly used as a food preservative; more basic than ammonium bisulfite. |
| Ammonium sulfate | (NH₄)₂SO₄ | A widely used fertilizer; more stable than both sulfites. |
| Sodium sulfite | Na₂SO₃ | Utilized in photography and paper manufacturing; less soluble than ammonium bisulfite. |
Ammonium bisulfite's uniqueness lies in its ability to act effectively as an oxygen scavenger while being less basic compared to sodium bisulfite, which can promote bacterial growth under certain conditions . Its role as a reducing agent further distinguishes it from other sulfites.
Physical Description
Ammonium bisulfite is a solution of yellow crystals. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. It may be corrosive to metals.
Liquid
COLOURLESS-TO-YELLOW CRYSTALS.
Color/Form
Colorless to yellow
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
Sp gr: 2.03
Relative density (water = 1): 2.0
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 6 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 147 of 153 companies with hazard statement code(s):;
H315 (25.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Cosmetics -> Preservative
Methods of Manufacturing
General Manufacturing Information
All other basic inorganic chemical manufacturing
Food, beverage, and tobacco product manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Sulfurous acid, ammonium salt (1:1): ACTIVE
Sold as solution only
Hexavalent chromium removal by ammonium bisulfite in wastewater.
IN PERMANENT HAIR WAVING LOTION.
IN REMOVAL OF NITROGEN OXIDES & SULFUR OXIDES FROM WASTE GAS.
IN HAIR BLEACHING AGENTS.







